
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione, commonly known as CHQ, is a heterocyclic compound that has been extensively studied due to its potential biomedical applications. It is a derivative of the quinazoline family and has been found to possess a range of biological activities, such as anti-inflammatory, antioxidant, and antitumor properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is used as a precursor in chemical synthesis. Kafka et al. (2011) demonstrated its use in the Copper(I)-Catalyzed [3 + 2] Cycloaddition reaction to produce 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Klásek et al. (2020) explored its reaction with isothiocyanic acid to form various compounds, highlighting its versatility in chemical reactions (Klásek et al., 2020).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione have shown potential in various applications. Colotta et al. (2012) discovered that its derivatives, particularly with a trifluoromethyl group, increased affinity and selectivity for AMPA and kainate receptors, indicating potential in neurological disorders treatment (Colotta et al., 2012). Tran et al. (2004) synthesized a series of these compounds showing significant antibacterial activity, representing a novel class of DNA gyrase inhibitors (Tran et al., 2004).
Oncology Research
Falsini et al. (2017) explored its use as a scaffold to develop inhibitors of tumor-associated human carbonic anhydrases IX and XII. This research points towards its potential application in cancer therapy (Falsini et al., 2017).
HIV Research
Gao et al. (2019) designed and synthesized derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, showcasing its potential in HIV treatment (Gao et al., 2019).
Propiedades
IUPAC Name |
5-chloro-3-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBAHOOLQNKVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658686 | |
| Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
CAS RN |
824983-79-1 | |
| Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



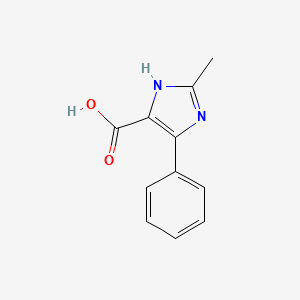
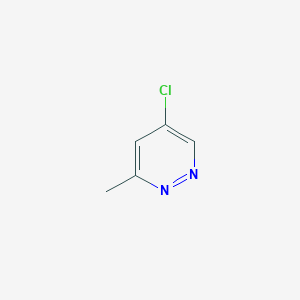
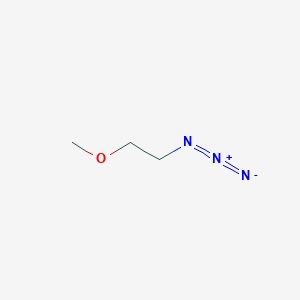

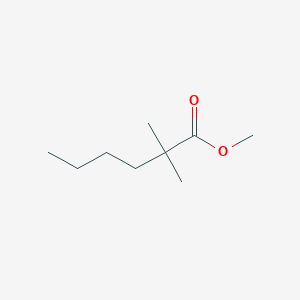
![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)





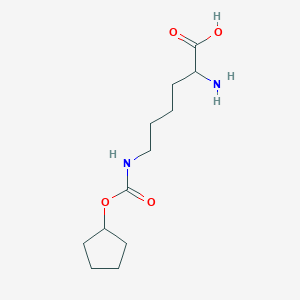
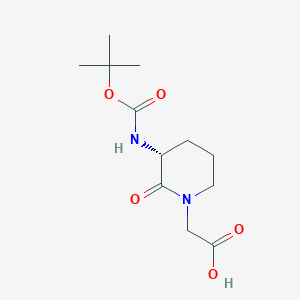
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3194294.png)